molecular formula C16H12ClNO3S B1316119 1-Phenylsulfonyl-3-chloroacetylindole CAS No. 424789-76-4

1-Phenylsulfonyl-3-chloroacetylindole

Cat. No. B1316119
M. Wt: 333.8 g/mol
InChI Key: HLJHNJQICSDMIT-UHFFFAOYSA-N
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Description

1-Phenylsulfonyl-3-chloroacetylindole is a specialty product for proteomics research applications . It has the molecular formula C16H12ClNO3S .

Scientific Research Applications

Synthesis of Biological Compounds :1-Phenylsulfonyl-3-chloroacetylindole serves as a crucial precursor in synthesizing biologically active compounds. López et al. (2017) developed a synthetic pathway for preparing a series of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles starting from readily available methyl-phenylsulfones, highlighting their biological relevance, especially in developing antiviral and anticancer compounds (López et al., 2017). Similarly, Salinas-Torres et al. (2022) synthesized 2-(phenylsulfonyl)-2H-1,2,3-triazole and analyzed its anticancer activity, indicating moderate activity against various cancer cell lines (Salinas-Torres et al., 2022).

Chemical Transformations and Reactions :The molecule and its derivatives engage in numerous chemical transformations. Alford et al. (2010) demonstrated the addition of aryl- and hetaryllithium nucleophiles to 3-nitro-1-(phenylsulfonyl)indole, leading to the synthesis of new thieno[3,2-c]-δ-carbolines, showcasing the versatility of these compounds in synthesizing complex structures (Alford et al., 2010). Additionally, Janosik et al. (2006) studied the sulfonation of various 1-phenylsulfonyl-1H-indoles, developing a clean and operationally simple protocol for synthesizing corresponding sulfonamide derivatives (Janosik et al., 2006).

Antiviral and Anticancer Activity :Several studies have highlighted the antiviral and anticancer potential of compounds synthesized from 1-Phenylsulfonyl-3-chloroacetylindole. For example, Ran et al. (2010) synthesized 21N-arylsulfonyl-3-acetylindole analogs and evaluated them as HIV-1 inhibitors, finding that several compounds exhibited significant anti-HIV-1 activity (Ran et al., 2010).

Safety And Hazards

The safety data sheet for a related compound, 1-(Phenylsulfonyl)indole-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[1-(benzenesulfonyl)indol-3-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJHNJQICSDMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573825
Record name 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylsulfonyl-3-chloroacetylindole

CAS RN

424789-76-4
Record name 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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